

Application Notes and Protocols for SMU-B in Animal Studies

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Compound of Interest

Compound Name: SMU-B

Cat. No.: B13443912

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the in vivo use of **SMU-B**, a potent and selective dual inhibitor of c-Met and ALK receptor tyrosine kinases. The following information is based on preclinical studies evaluating the antitumor efficacy of **SMU-B** in a GTL-16 human gastric carcinoma xenograft model.

Compound Information

Compound Name	Full Chemical Name	Synonyms	Target(s)
SMU-B	6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one	Compound 5b	c-Met, ALK

In Vivo Efficacy and Dosage

SMU-B has demonstrated significant, dose-dependent tumor growth inhibition in preclinical animal models. The recommended dosage and administration details from studies using a GTL-16 human gastric carcinoma xenograft mouse model are summarized below.

Animal Model	Cell Line	Route of Administration	Vehicle	Dosage	Dosing Frequency	Observed Efficacy
Nude Mice	GTL-16	Oral (p.o.)	0.5% CMC-Na	50 mg/kg	Once daily (QD)	>50% tumor growth inhibition
Nude Mice	GTL-16	Oral (p.o.)	0.5% CMC-Na	100 mg/kg	Once daily (QD)	Significant tumor growth inhibition

CMC-Na: Carboxymethylcellulose sodium

Experimental Protocols

Preparation of **SMU-B** for Oral Administration

This protocol describes the preparation of a suspension of **SMU-B** suitable for oral gavage in mice.

Materials:

- **SMU-B** powder
- 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Sterile mortar and pestle or other suitable homogenization equipment
- Sterile tubes for storage
- Vortex mixer

Procedure:

- Calculate the required amount of **SMU-B** and vehicle (0.5% CMC-Na) based on the desired final concentration and the number and weight of the animals to be dosed.

- Weigh the precise amount of **SMU-B** powder.
- Triturate the **SMU-B** powder in a sterile mortar with a small amount of the 0.5% CMC-Na solution to create a smooth paste.
- Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to ensure a homogenous suspension.
- Transfer the suspension to a sterile tube.
- Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.

GTL-16 Human Gastric Carcinoma Xenograft Model

This protocol outlines the procedure for establishing and utilizing a GTL-16 xenograft model to evaluate the in vivo efficacy of **SMU-B**.

Animal Model:

- Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

Cell Culture:

- GTL-16 cells should be cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO₂).

Procedure:

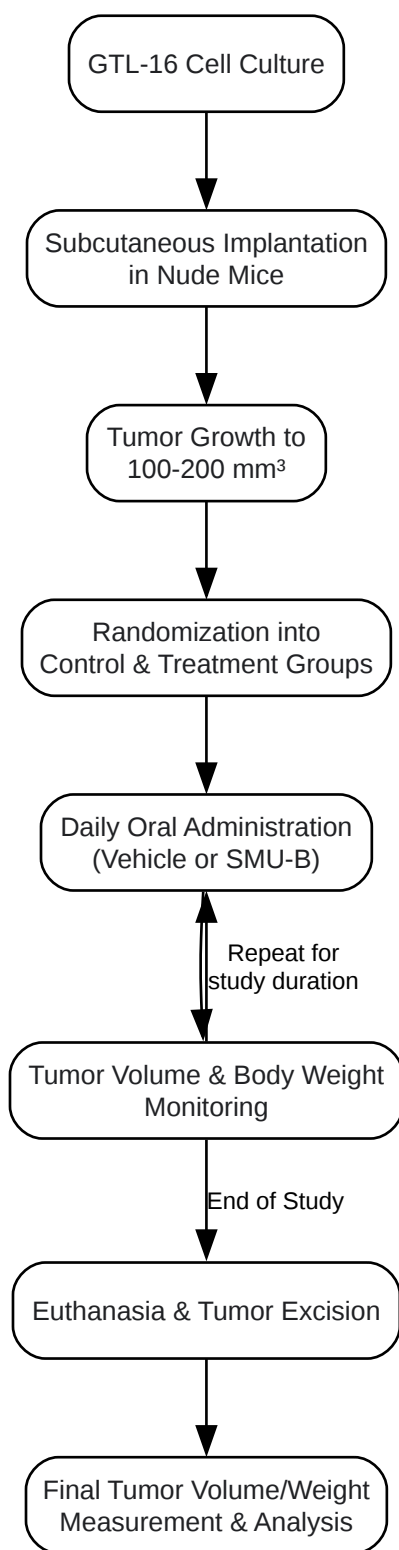
- Cell Implantation:
 - Harvest GTL-16 cells during their logarithmic growth phase.
 - Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5×10^7 cells/mL.

- Subcutaneously inject 0.1 mL of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2) / 2$.
- Treatment Administration:
 - Once tumors reach the desired size, randomize the mice into treatment and control groups.
 - Administer **SMU-B** (prepared as described above) or vehicle control orally (p.o.) via gavage once daily.
 - Monitor the body weight of the mice regularly as an indicator of toxicity.
- Efficacy Evaluation:
 - Continue treatment for the specified duration (e.g., 2-3 weeks).
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor volume and weight.
 - Calculate the percentage of tumor growth inhibition (% TGI) for the treated groups relative to the control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **SMU-B** and the general experimental workflow for in vivo efficacy studies.

SMU-B targets c-Met and ALK receptor tyrosine kinases.



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